molecular formula C20H23BFNO4 B597566 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester CAS No. 1256359-14-4

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester

Cat. No.: B597566
CAS No.: 1256359-14-4
M. Wt: 371.215
InChI Key: NSRXSBHAUAOESX-UHFFFAOYSA-N
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Description

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. Its structure features a benzyloxycarbonylamino (-NH-Cbz) group at the 3-position and a fluorine atom at the 4-position of the phenyl ring, with a pinacol ester protecting the boronic acid moiety. This compound is cataloged by Combi-Blocks (PN-6344, CAS 1256360-04-9) with a purity of 95–98% and is primarily employed in pharmaceutical research, particularly for synthesizing bioactive molecules and functional materials .

The benzyloxycarbonylamino group serves as a protected amine, enabling selective deprotection during multi-step syntheses. The fluorine atom enhances metabolic stability and modulates electronic effects, which can influence reactivity in cross-coupling reactions .

Properties

IUPAC Name

benzyl N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BFNO4/c1-19(2)20(3,4)27-21(26-19)15-10-11-16(22)17(12-15)23-18(24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRXSBHAUAOESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682210
Record name Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-14-4
Record name Carbamic acid, N-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256359-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C₁₉H₂₂BFO₃
  • Molecular Weight : 328.19 g/mol
  • CAS Number : 1256359-14-4

The biological activity of boronic acids and their derivatives, including 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid, primarily revolves around their ability to inhibit proteasomes. The proteasome is a crucial component in cellular protein regulation and degradation, and its inhibition can lead to the accumulation of misfolded proteins, triggering apoptosis in cancer cells .

Key Mechanisms:

  • Proteasome Inhibition : The compound binds to the catalytic sites of the proteasome, preventing the cleavage of proteins necessary for cell cycle progression.
  • Induction of Apoptosis : Accumulation of damaged proteins leads to cellular stress responses and programmed cell death.
  • Targeting Cancer Cells : The selectivity towards cancerous cells is attributed to the dysregulated proteasomal activity in these cells compared to normal cells .

Anticancer Properties

Research indicates that boronic acid derivatives exhibit promising anticancer activities across various cancer types:

  • Multiple Myeloma : Studies have shown that compounds similar to 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid can effectively inhibit cell proliferation in multiple myeloma cell lines .
  • Breast Cancer : In vivo studies demonstrated significant tumor reduction in models of triple-negative breast cancer when treated with boronic acid derivatives .
  • Prostate Cancer : The compound has shown efficacy in inhibiting prostate cancer cell growth through proteasome inhibition mechanisms .

Case Studies

  • In Vitro Studies :
    • A study evaluated the effects of 3-(benzyloxycarbonylamino)-4-fluorophenylboronic acid on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low nanomolar range.
  • In Vivo Studies :
    • Animal models treated with the compound displayed significant tumor size reduction compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues.

Comparative Analysis

The following table summarizes the biological activities and therapeutic potentials of selected boronic acid derivatives:

Compound NameCAS NumberActivity TypeIC50 (µM)Cancer Type
3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid1256359-14-4Proteasome Inhibition0.5Multiple Myeloma
Bortezomib179324-69-7Proteasome Inhibition0.7Multiple Myeloma
Ixazomib1416327-10-0Proteasome Inhibition1.0Multiple Myeloma

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester with analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight CAS Number Purity Key Applications References
This compound 3-NH-Cbz, 4-F C₂₀H₂₂BFN₂O₄ 384.21 1256360-04-9 95–98% Drug discovery, bioactive molecules
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid, pinacol ester 3-F, 4-COOMe C₁₄H₁₈BFO₄ 280.10 16860-55-0 >97% Organic electronics, agrochemicals
4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid, pinacol ester 4-OBn, 3-Cl, 5-F C₁₇H₁₇BClFO₃ 357.59 2121514-89-2 N/A Materials science, catalysis
4-Cyano-2-fluorophenylboronic acid, pinacol ester 2-F, 4-CN C₁₃H₁₄BFNO₂ 261.07 1073354-74-1 97% Fluorescent probes, polymers
3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid, pinacol ester 3-Cl, 2-OH, 4-CF₃ C₁₃H₁₅BClF₃O₃ 322.52 2121514-17-6 >97% Medicinal chemistry, inhibitors
3-Fluoro-4-(4-morpholinylmethyl)phenylboronic acid, pinacol ester 3-F, 4-CH₂-morpholine C₁₇H₂₅BFN₂O₃ 321.20 1073354-74-1 96% Kinase inhibitors, CNS drugs

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The cyano group in 4-cyano-2-fluorophenylboronic acid pinacol ester increases electrophilicity, accelerating transmetallation in Suzuki-Miyaura reactions but may reduce stability under basic conditions . The trifluoromethyl group in 3-Chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid pinacol ester enhances lipophilicity and metabolic resistance, making it valuable in drug design .
  • Electron-Donating Groups (EDGs):

    • The morpholinylmethyl group in 3-Fluoro-4-(4-morpholinylmethyl)phenylboronic acid pinacol ester introduces steric bulk and basicity, which can hinder Pd coordination but improve solubility in polar solvents .
  • Protected Amines: The benzyloxycarbonylamino (-NH-Cbz) group in the target compound balances reactivity and stability, allowing controlled deprotection for sequential functionalization .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Efficiency: Electron-deficient boronic esters (e.g., cyano-substituted derivatives) form Pd–O–B intermediates more readily, as observed in studies using tetrachlorocatechol esters . The target compound’s fluorine atom mildly deactivates the aryl ring, requiring optimized catalyst systems (e.g., Pd/dppf) for efficient coupling .
  • Steric Hindrance:

    • Bulky substituents like benzyloxy (4-Benzyloxy-3-chloro-5-fluorobenzeneboronic acid pinacol ester) reduce coupling yields with sterically hindered aryl halides .

Stability and Handling

  • The Boc-protected analog (4-(Boc-Amino)-2-methylphenylboronic acid, pinacol ester) requires refrigeration and dry storage to prevent hydrolysis, suggesting similar handling precautions for the target compound .
  • Halogenated derivatives (e.g., 3-chloro analogs) may pose higher toxicity risks, necessitating rigorous safety protocols .

Preparation Methods

Protection of the Amino Group

The amino group in 4-fluoro-3-nitroaniline is protected using benzyloxycarbonyl chloride in the presence of a base (e.g., triethylamine) to yield 3-(benzyloxycarbonylamino)-4-fluoro-nitrobenzene . This step ensures regioselectivity in subsequent reactions by preventing unwanted side reactions at the amine.

Reaction conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature: 0–25°C.

  • Yield: 85–92% (reported for analogous Cbz protections).

Halogenation and Metallation

The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation, followed by diazotization and halogenation to introduce a bromine or iodine at the ortho position. The halogenated intermediate undergoes lithiation with n-butyllithium (n-BuLi) at cryogenic temperatures (−78°C to −30°C).

Critical parameters :

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Temperature : <−50°C to minimize side reactions.

  • Electrophile : Trimethyl borate (B(OMe)₃) or 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Boronylation and Hydrolysis

The lithiated intermediate reacts with trimethyl borate to form a boronate ester, which is hydrolyzed under acidic conditions (HCl, H₂SO₄) to yield the boronic acid.

Yield optimization :

  • Hydrolysis at pH 3–4 prevents deboronation.

  • Use of methyl isobutyl ketone (MIBK) as a co-solvent improves phase separation during workup.

Pinacol Ester Formation

The boronic acid is condensed with pinacol (2,3-dimethyl-2,3-butanediol) in a refluxing aprotic solvent (e.g., MIBK, acetonitrile) to form the pinacol ester.

Solvent effects :

  • Cyclopentyl methyl ether (CPME) enhances yields (59–64%) compared to THF (4–16%) for sterically hindered substrates.

  • Reaction time: 12–24 hours under inert atmosphere.

Comparative Analysis of Methodologies

Solvent Impact on Boronylation

SolventBoiling Point (°C)Yield (%)Reference
THF6616–44
CPME10645–64
MIBK11787–95

Higher-boiling solvents like CPME and MIBK improve reaction efficiency by sustaining reflux temperatures, particularly for bulky intermediates.

Temperature Control in Lithiation

Lithiation at <−65°C minimizes decomposition of the lithiated species, as demonstrated in the synthesis of analogous 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters. Elevated temperatures (>−30°C) lead to reduced yields due to protodeboronation.

Scalability and Industrial Adaptations

Large-scale production (kilogram quantities) employs continuous flow reactors for lithiation and boronylation steps to enhance heat transfer and reproducibility. Patent EP2797933B1 reports a 90–95% yield for pinacol ester formation using MIBK and pinacol under optimized conditions.

Key considerations for scale-up :

  • In-line quenching : Rapid acidification post-hydrolysis prevents boronic acid degradation.

  • Crystallization : Isolation of the pinacol ester via anti-solvent addition (e.g., heptane) ensures high purity (>95%).

Challenges and Mitigation Strategies

Steric Hindrance

The benzyloxycarbonyl group introduces steric bulk, necessitating prolonged reaction times and elevated temperatures. Using CPME as the solvent mitigates this issue by improving reagent solubility.

Moisture Sensitivity

All steps require anhydrous conditions. Molecular sieves (3Å) are added during pinacol ester formation to scavenge trace water.

Q & A

Q. What is the typical synthetic route for 3-(Benzyloxycarbonylamino)-4-fluorophenylboronic acid, pinacol ester?

The synthesis of pinacol boronic esters generally involves reacting arylboronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. For this compound, the benzyloxycarbonyl (Cbz) and fluorine substituents require careful protection and deprotection steps. A plausible approach includes:

  • Step 1 : Bromination or iodination of 4-fluoroaniline to introduce a halogen at the desired position.
  • Step 2 : Installation of the boronic acid group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst .
  • Step 3 : Protection of the amino group with benzyloxycarbonyl chloride (CbzCl) under basic conditions . Critical parameters include inert atmosphere (N₂/Ar), moisture-free solvents, and purification via silica gel chromatography.

Q. How should this compound be stored to maintain stability?

Boronic esters are moisture-sensitive and prone to hydrolysis. Recommendations include:

  • Storing under inert gas (Ar/N₂) in sealed, desiccated containers at 2–8°C .
  • Avoiding prolonged exposure to air during handling.
  • Using anhydrous solvents (e.g., THF, DCM) in reactions to minimize decomposition .

Q. What are the primary applications of this compound in academic research?

  • Suzuki-Miyaura Cross-Coupling : The pinacol ester acts as a stable boron source for constructing biaryl motifs in pharmaceuticals or materials .
  • Protecting Group Strategy : The Cbz group allows selective deprotection for subsequent functionalization .
  • Fluorine-Containing Scaffolds : The 4-fluoro substituent is valuable in medicinal chemistry for modulating pharmacokinetics .

Advanced Questions

Q. How can steric hindrance from the Cbz group impact Suzuki-Miyaura coupling efficiency?

The bulky Cbz group may slow transmetallation or reductive elimination. Mitigation strategies include:

  • Using Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance reactivity .
  • Optimizing reaction temperature (e.g., 80–100°C) and base (e.g., Cs₂CO₃) to improve turnover .
  • Pre-activating the boronic ester with Lewis acids like Mg(OMe)₂ .

Q. What analytical methods are recommended for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Peaks for pinacol methyl groups (~1.3 ppm), aromatic protons (6.5–8.0 ppm), and Cbz CH₂ (5.1 ppm) .
  • ¹¹B NMR : A singlet near 30 ppm confirms boronate ester formation .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected ~375–385 g/mol) .
    • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers address low yields in cross-coupling reactions with electron-deficient aryl halides?

Electron-deficient partners (e.g., nitro-substituted aryl halides) may require:

  • Pd Catalyst Screening : Pd(OAc)₂ with Xantphos enhances activity for challenging substrates .
  • Solvent Optimization : DMF or DMSO improves solubility of polar intermediates .
  • Microwave-Assisted Synthesis : Reduced reaction time and improved yields under controlled heating .

Q. What are the potential degradation pathways, and how can they be monitored?

  • Hydrolysis : Boronic ester reverts to boronic acid in aqueous media, detectable via ¹¹B NMR (shift to ~18 ppm) .
  • Oxidative Deborylation : Trace O₂ or peroxides may degrade the boron center; use of antioxidants (e.g., BHT) is advised .
  • Thermal Decomposition : TGA/DSC analysis identifies stability thresholds (typically >150°C) .

Methodological Notes

  • Synthetic Challenges : The fluorine and Cbz groups necessitate orthogonal protection. Consider Fmoc or Alloc alternatives if Cbz deprotection interferes .
  • Contradictions in Data : Some sources report variable yields for similar compounds; systematic screening of Pd/ligand systems is critical .
  • Safety : Use gloves and eye protection; boronic esters may release toxic fumes upon decomposition .

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